2-[(4-methylpiperazin-1-yl)methyl]-1H-indole
Overview
Description
2-[(4-Methylpiperazin-1-yl)methyl]-1H-indole is a chemical compound that features an indole core substituted with a 4-methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methylpiperazin-1-yl)methyl]-1H-indole typically involves the reaction of 1H-indole with 4-methylpiperazine in the presence of a suitable base and solvent. One common method includes the use of a nucleophilic substitution reaction where the indole nitrogen attacks the electrophilic carbon of the 4-methylpiperazine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the piperazine moiety, potentially converting it into different functional groups.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted indole compounds with various functional groups.
Scientific Research Applications
2-[(4-Methylpiperazin-1-yl)methyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-methylpiperazin-1-yl)methyl]-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core can mimic the structure of natural ligands, allowing it to bind to and modulate the activity of these targets. The piperazine moiety can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Imatinib: Contains a similar piperazine moiety and is used as a tyrosine kinase inhibitor.
Olanzapine: Features a piperazine ring and is used as an antipsychotic agent.
Sildenafil: Includes a piperazine group and is used to treat erectile dysfunction.
Uniqueness: 2-[(4-Methylpiperazin-1-yl)methyl]-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indole core and a 4-methylpiperazine moiety makes it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-16-6-8-17(9-7-16)11-13-10-12-4-2-3-5-14(12)15-13/h2-5,10,15H,6-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRGCQNENSFLMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401140 | |
Record name | 2-[(4-methylpiperazin-1-yl)methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73187-37-8 | |
Record name | 2-[(4-methylpiperazin-1-yl)methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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